![molecular formula C13H18N4O B2522094 8-シクロプロパンカルボニル-3-(1H-1,2,3-トリアゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン CAS No. 2195880-26-1](/img/structure/B2522094.png)
8-シクロプロパンカルボニル-3-(1H-1,2,3-トリアゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure combined with a triazole ring
科学的研究の応用
8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as polymers and nanomaterials.
作用機序
Target of Action
The primary target of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, which leads to an increase in the acetylation of specific proteins that are normally deacetylated by SIRT3 .
Biochemical Pathways
The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane affects various biochemical pathways. One of the key pathways is the SIRT3-SOD2-mROS-dependent autophagy pathway . In this pathway, the inhibition of SIRT3 leads to an increase in the acetylation of SOD2, a mitochondrial antioxidant enzyme. This results in a decrease in SOD2 activity, leading to an increase in mitochondrial reactive oxygen species (mROS) and a decrease in autophagy .
Pharmacokinetics
The pharmacokinetic properties of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32It is soluble in dmso, ethanol, and water . It is typically administered intraperitoneally at a dose of 50 mg/kg . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, need further investigation.
Result of Action
The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane leads to several molecular and cellular effects. It increases the acetylation of SOD2, leading to a decrease in SOD2 activity . This results in an increase in mROS and a decrease in autophagy . These changes can have various effects on the cell, depending on the specific cellular context.
Action Environment
The action of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to SIRT3 may affect the compound’s ability to inhibit SIRT3. Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action. The compound is stable under -20°C conditions for up to 3 years .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective for the formation of 1,2,3-triazoles . The general synthetic route includes:
Preparation of the Azide Precursor: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar chemical properties.
Bicyclic Compounds: Compounds with similar bicyclic structures, such as tropane alkaloids, can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
What sets 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of the triazole ring with the bicyclic structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
cyclopropyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(9-1-2-9)17-10-3-4-11(17)8-12(7-10)16-6-5-14-15-16/h5-6,9-12H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPGOBIRMUTISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)
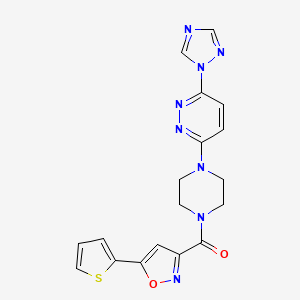
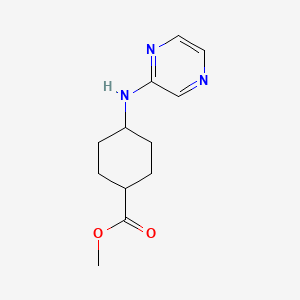
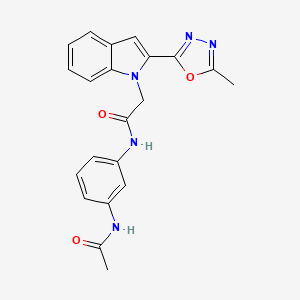
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)
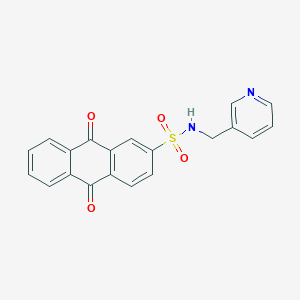
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)
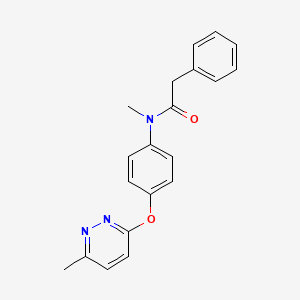
![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)
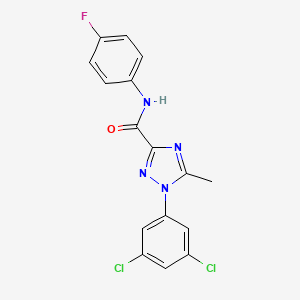
![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)
